molecular formula C9H15Br B13299804 5-(Bromomethyl)spiro[3.4]octane

5-(Bromomethyl)spiro[3.4]octane

Cat. No.: B13299804
M. Wt: 203.12 g/mol
InChI Key: QEJUEQDZUNNIRI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)spiro[34]octane is a chemical compound with the molecular formula C9H15Br It is a spirocyclic compound, meaning it contains a bicyclic structure connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)spiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)spiro[3.4]octane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Azide Formation: Reaction with sodium azide yields 5-(azidomethyl)spiro[3.4]octane.

    Cyanide Substitution: Reaction with potassium cyanide produces 5-(cyanomethyl)spiro[3.4]octane.

    Methoxy Substitution: Reaction with sodium methoxide results in 5-(methoxymethyl)spiro[3.4]octane.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)spiro[3.4]octane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, spirocyclic compounds can interact with molecular targets such as enzymes, receptors, and DNA, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octane: The parent compound without the bromomethyl group.

    5-(Chloromethyl)spiro[3.4]octane: Similar structure with a chloromethyl group instead of a bromomethyl group.

    5-(Hydroxymethyl)spiro[3.4]octane: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

5-(Bromomethyl)spiro[3.4]octane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl analogs.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

8-(bromomethyl)spiro[3.4]octane

InChI

InChI=1S/C9H15Br/c10-7-8-3-1-4-9(8)5-2-6-9/h8H,1-7H2

InChI Key

QEJUEQDZUNNIRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)CBr

Origin of Product

United States

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